1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate . This reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding pyrazolopyridine N-oxides.
Reduction: Reduced pyrazolopyridine derivatives.
Substitution: Alkylated pyrazolopyridine compounds.
Scientific Research Applications
1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
Uniqueness
1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-b]pyridine core differentiates it from other similar compounds, making it a valuable scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
1,3-dimethyl-N-(3-methylbutyl)pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-9(2)5-6-14-11-7-12-10(3)16-17(4)13(12)15-8-11/h7-9,14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXRNVDFSNVFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NCCC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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